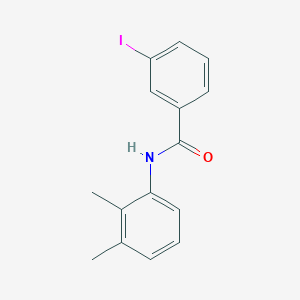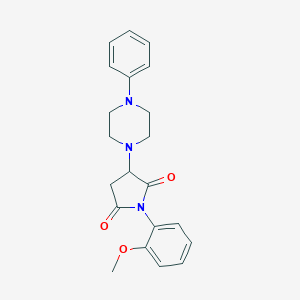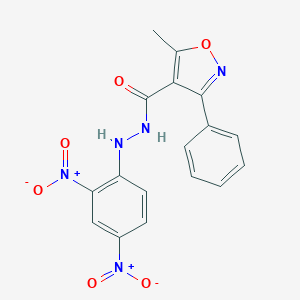![molecular formula C23H17N3O5 B387027 2-(Naphthalen-2-yloxy)-N'-[(E)-[5-(3-nitrophenyl)furan-2-YL]methylidene]acetohydrazide](/img/structure/B387027.png)
2-(Naphthalen-2-yloxy)-N'-[(E)-[5-(3-nitrophenyl)furan-2-YL]methylidene]acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-naphthyloxy)-N’~1~-{(E)-1-[5-(3-nitrophenyl)-2-furyl]methylidene}acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a naphthyloxy group, a nitrophenyl group, and a furyl group, all connected through an acetohydrazide linkage. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-naphthyloxy)-N’~1~-{(E)-1-[5-(3-nitrophenyl)-2-furyl]methylidene}acetohydrazide typically involves a multi-step process. One common method includes the following steps:
Formation of the Hydrazide Intermediate: The initial step involves the reaction of 2-naphthol with chloroacetic acid to form 2-(2-naphthyloxy)acetic acid. This is then converted to its corresponding hydrazide by reacting with hydrazine hydrate.
Condensation Reaction: The hydrazide intermediate is then subjected to a condensation reaction with 5-(3-nitrophenyl)-2-furaldehyde under acidic conditions to yield the final product.
The reaction conditions often involve refluxing the reactants in an appropriate solvent, such as ethanol, and using an acid catalyst like acetic acid to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
2-(2-naphthyloxy)-N’~1~-{(E)-1-[5-(3-nitrophenyl)-2-furyl]methylidene}acetohydrazide undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The naphthyloxy group can participate in nucleophilic substitution reactions, where the naphthol moiety can be replaced by other nucleophiles.
Condensation: The hydrazide linkage can undergo further condensation reactions with aldehydes or ketones to form new hydrazone derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Condensation: Aldehydes or ketones, acidic or basic catalysts.
Major Products
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted naphthyloxy derivatives.
Condensation: Formation of new hydrazone derivatives.
科学研究应用
2-(2-naphthyloxy)-N’~1~-{(E)-1-[5-(3-nitrophenyl)-2-furyl]methylidene}acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(2-naphthyloxy)-N’~1~-{(E)-1-[5-(3-nitrophenyl)-2-furyl]methylidene}acetohydrazide involves its interaction with specific molecular targets. The nitrophenyl group can participate in redox reactions, while the hydrazide linkage can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
- **2-(2-Ethoxyphenoxy)-N’~1~-{(E)-1-[3-nitrophenyl]methylidene}acetohydrazide
- **N’~1~-{4-chloro-3-nitrobenzylidene}-2-(2-naphthyloxy)acetohydrazide
Uniqueness
2-(2-naphthyloxy)-N’~1~-{(E)-1-[5-(3-nitrophenyl)-2-furyl]methylidene}acetohydrazide is unique due to the presence of the furyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new derivatives with enhanced properties.
属性
分子式 |
C23H17N3O5 |
|---|---|
分子量 |
415.4g/mol |
IUPAC 名称 |
2-naphthalen-2-yloxy-N-[(E)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]acetamide |
InChI |
InChI=1S/C23H17N3O5/c27-23(15-30-20-9-8-16-4-1-2-5-17(16)13-20)25-24-14-21-10-11-22(31-21)18-6-3-7-19(12-18)26(28)29/h1-14H,15H2,(H,25,27)/b24-14+ |
InChI 键 |
ADSYGQBZPZAEJS-ZVHZXABRSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)NN=CC3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-] |
手性 SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)N/N=C/C3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-] |
规范 SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)NN=CC3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Cyclopentanone [4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B386945.png)

![N-[3-(N-{[3,4-dichloro(phenylsulfonyl)anilino]acetyl}ethanehydrazonoyl)phenyl]acetamide](/img/structure/B386948.png)
![2-nitro-N'-{(E)-[5-(3-nitrophenyl)furan-2-yl]methylidene}benzohydrazide](/img/structure/B386950.png)
![3-FLUORO-N'~1~-{(E)-1-[2-(PENTYLOXY)PHENYL]METHYLIDENE}BENZOHYDRAZIDE](/img/structure/B386955.png)
![N-({N'-[(E)-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(2-METHYLPHENYL)BENZENESULFONAMIDE](/img/structure/B386956.png)

![Ethyl (2-{2-[(3-bromophenoxy)acetyl]carbohydrazonoyl}phenoxy)acetate](/img/structure/B386960.png)
![N'-{[5-(4-chlorophenyl)-2-furyl]methylene}-3-fluorobenzohydrazide](/img/structure/B386962.png)
![N'-{[5-(4-chlorophenyl)-2-furyl]methylene}-2-nitrobenzohydrazide](/img/structure/B386963.png)

![N-(3,4-dichlorophenyl)-N'-[3-(hexyloxy)phenyl]urea](/img/structure/B386966.png)

![N'-{[5-(4-chlorophenyl)-2-furyl]methylene}octanohydrazide](/img/structure/B386969.png)
